

"1-Bromo-2-fluoro-2-methylpropane" literature review of synthetic routes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-fluoro-2-methylpropane*

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Synthetic Routes to 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic routes for **1-bromo-2-fluoro-2-methylpropane**. This valuable fluorinated building block serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic methodologies, presents quantitative data in a clear, comparative format, provides detailed experimental protocols, and illustrates the synthetic pathway using a process diagram.

Core Synthetic Strategy: Electrophilic Halofluorination

The most direct and efficient method for the synthesis of **1-bromo-2-fluoro-2-methylpropane** is the electrophilic bromofluorination of isobutylene (2-methylpropene). This reaction proceeds via a Markovnikov addition of "BrF" across the double bond, ensuring the desired regioselectivity where the bromine atom attaches to the less substituted carbon and the fluorine atom to the more substituted carbon.

A highly effective and convenient reagent system for this transformation is the combination of N-bromosuccinimide (NBS) as an electrophilic bromine source and triethylamine

trihydrofluoride ($\text{Et}_3\text{N}\cdot\text{3HF}$) as a nucleophilic fluoride source.^[1] This method is known for its high yields and excellent regioselectivity.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic route to **1-bromo-2-fluoro-2-methylpropane**.

Parameter	Value	Reference
Starting Material	Isobutylene (2-methylpropene)	[2]
Reagents	N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride ($\text{Et}_3\text{N}\cdot\text{3HF}$)	[1]
Solvent	Dichloromethane (CH_2Cl_2)	[1]
Reaction Temperature	0 °C to Room Temperature	[1]
Regioselectivity	Markovnikov addition	[1]
Purity (Typical)	>95%	[3][4]
Molecular Formula	$\text{C}_4\text{H}_8\text{BrF}$	[3][5]
Molecular Weight	155.01 g/mol	[3][5]
Appearance	Clear, colorless liquid	[3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **1-bromo-2-fluoro-2-methylpropane**, adapted from the general procedure for the bromofluorination of alkenes.^[1]

Materials:

- Isobutylene (2-methylpropene)
- N-Bromosuccinimide (NBS)

- Triethylamine trihydrofluoride ($\text{Et}_3\text{N}\cdot 3\text{HF}$)
- Dichloromethane (CH_2Cl_2)
- Ice-water bath
- Aqueous ammonia (28%)
- 0.1 N Hydrochloric acid
- 5% Sodium hydrogen carbonate solution
- Magnesium sulfate (anhydrous)
- Round-bottomed flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

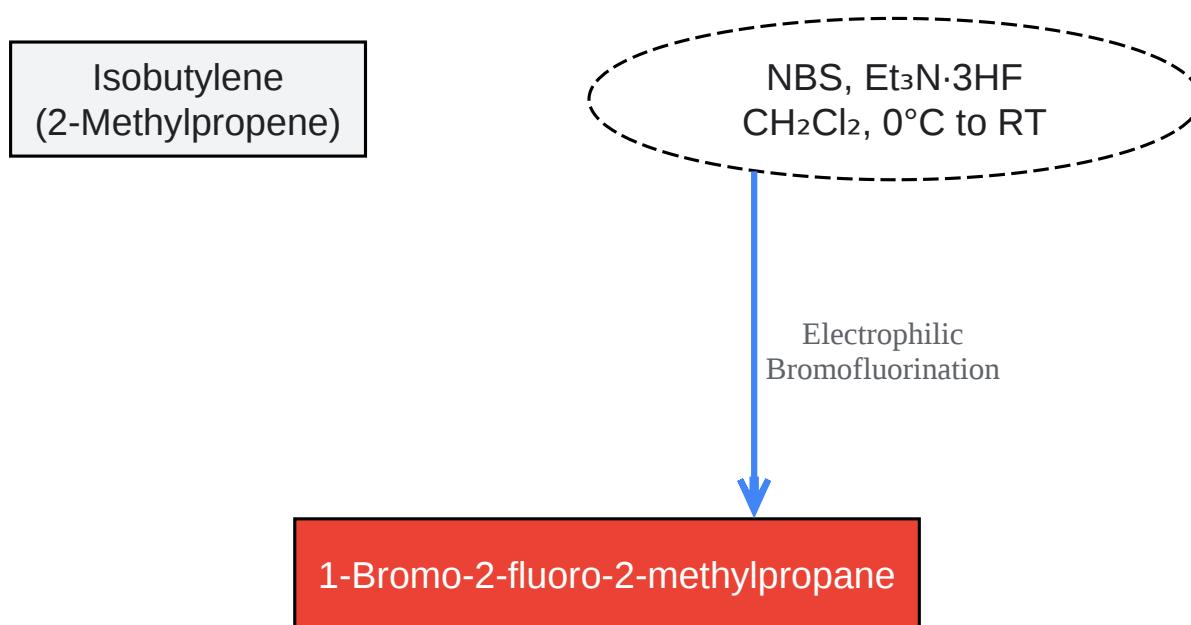
Procedure:

- In a 250 mL single-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve isobutylene (1 equivalent) in dichloromethane.
- Add triethylamine trihydrofluoride (1.5 equivalents) to the stirred solution.
- Cool the mixture to 0 °C using an ice-water bath.
- Slowly add N-bromosuccinimide (1.1 equivalents) in portions to the reaction mixture at 0 °C.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 5 hours.
- Pour the reaction mixture into 100 mL of ice water and make it slightly basic with 28% aqueous ammonia.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (4 x 50 mL).
- Combine the organic extracts and wash successively with 0.1 N hydrochloric acid (2 x 50 mL) and 5% sodium hydrogen carbonate solution (2 x 50 mL).^[1]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-bromo-2-fluoro-2-methylpropane** can be further purified by distillation.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from isobutylene to **1-bromo-2-fluoro-2-methylpropane**.



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- To cite this document: BenchChem. ["1-Bromo-2-fluoro-2-methylpropane" literature review of synthetic routes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125078#1-bromo-2-fluoro-2-methylpropane-literature-review-of-synthetic-routes>]

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